A Technical Guide to the Spectroscopic Characterization of Tris(m-nitrophenyl)phosphine oxide
A Technical Guide to the Spectroscopic Characterization of Tris(m-nitrophenyl)phosphine oxide
This guide provides an in-depth exploration of the spectroscopic techniques used to characterize tris(m-nitrophenyl)phosphine oxide. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural outlines but also the underlying scientific principles and data interpretation strategies. Given the limited availability of direct experimental spectra for this specific compound, this guide will leverage data from analogous structures and predictive methodologies to provide a comprehensive analytical framework.
Introduction: The Molecular Profile of Tris(m-nitrophenyl)phosphine oxide
Tris(m-nitrophenyl)phosphine oxide, with the chemical formula C₁₈H₁₂N₃O₇P, is an organophosphorus compound of interest in various chemical research domains.[1][2][3][4] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three meta-substituted nitrophenyl rings, dictates its unique chemical and physical properties. Spectroscopic analysis is fundamental to confirming its identity, purity, and structural integrity. This guide will delve into the primary spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Key Molecular Identifiers:
| Property | Value |
|---|---|
| CAS Number | 31638-89-8[1][2][3] |
| Molecular Formula | C₁₈H₁₂N₃O₇P[1][2][3][4] |
| Molecular Weight | 413.28 g/mol [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tris(m-nitrophenyl)phosphine oxide, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular framework.
The Scientific Rationale
The choice of NMR experiments is dictated by the nuclei present in the molecule and the information required.
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¹H NMR provides information about the number, environment, and connectivity of protons.
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¹³C NMR reveals the carbon skeleton of the molecule.
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³¹P NMR is highly specific to the phosphorus environment and is crucial for characterizing organophosphorus compounds.[5]
Experimental Protocol: A Self-Validating Approach
The following protocol is a generalized yet robust method for acquiring high-quality NMR data.
Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]
Sample Preparation:
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Accurately weigh approximately 5-10 mg of tris(m-nitrophenyl)phosphine oxide.
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Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and its transparency in the spectral regions of interest.
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Ensure complete dissolution; gentle vortexing or sonication may be applied.
Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and any other relevant regions, and a relaxation delay that allows for quantitative integration if needed.
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¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.
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³¹P NMR: A proton-decoupled ³¹P experiment provides a simplified spectrum, often showing a single peak for this molecule.[5] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[7]
Diagram of the NMR Experimental Workflow:
Caption: Workflow for IR spectroscopy analysis.
Predicted Spectroscopic Data and Interpretation
Table 2: Predicted IR Absorption Bands for Tris(m-nitrophenyl)phosphine oxide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium-Weak | Aromatic C-H stretch |
| 1580-1610 | Medium | Aromatic C=C stretch |
| 1510-1550 | Strong | Asymmetric NO₂ stretch |
| 1340-1370 | Strong | Symmetric NO₂ stretch |
| ~1200 | Strong | P=O stretch |
| 1100-1120 | Strong | P-C (Aryl) stretch |
| 690-900 | Strong | Aromatic C-H out-of-plane bending |
Interpretation Insights:
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The strong absorption band around 1200 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphine oxides. [8]The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.
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The two strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups are definitive indicators of their presence.
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The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
The Scientific Rationale
In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule.
Experimental Protocol
Instrumentation:
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A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
Data Acquisition:
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Introduce the sample solution into the ion source.
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Acquire the mass spectrum over a relevant m/z range. For tris(m-nitrophenyl)phosphine oxide (MW = 413.28), a range of m/z 50-500 would be appropriate.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for mass spectrometry analysis.
Predicted Spectroscopic Data and Interpretation
Table 3: Predicted Mass Spectrometry Data for Tris(m-nitrophenyl)phosphine oxide
| m/z Value | Interpretation |
| ~413 | Molecular ion [M]⁺ or [M+H]⁺ |
| ~397 | Loss of oxygen [M-O]⁺ |
| ~291 | Loss of a nitrophenyl group [M-C₆H₄NO₂]⁺ |
| ~169 | Loss of two nitrophenyl groups [M-2(C₆H₄NO₂)]⁺ |
| ~122 | Nitrophenyl cation [C₆H₄NO₂]⁺ |
Interpretation Insights:
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The most important peak to identify is the molecular ion peak, which confirms the molecular weight of the compound.
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The fragmentation pattern will likely involve the loss of the nitro groups, the entire nitrophenyl rings, and the phosphoryl oxygen. The stability of the resulting fragments will determine the relative intensities of the peaks.
Conclusion: A Multi-faceted Approach to Characterization
References
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Rubtsova, A. K., et al. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. SSRN. Available at: [Link]
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SIELC Technologies. (2018, February 16). Tris(m-nitrophenyl)phosphine oxide. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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Open PRAIRIE: South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Available at: [Link]
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GSRS. (n.d.). TRIS(M-NITROPHENYL)PHOSPHINE OXIDE. Available at: [Link]
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MDPI. (2020, March 19). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Available at: [Link]
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Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]
